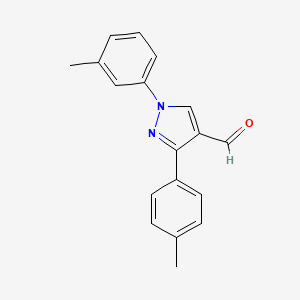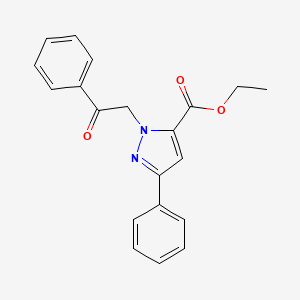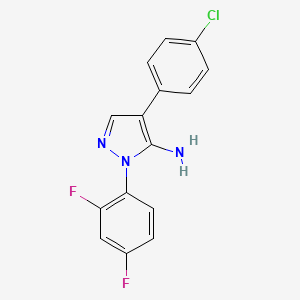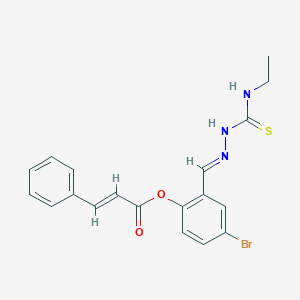
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is an organic compound that features two naphthyl groups attached to a phthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide typically involves the reaction of 1-naphthylamine with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Naphthoquinones.
Reduction: Naphthylamines.
Substitution: Nitro-naphthyl derivatives, bromo-naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential anti-cancer properties and as a drug delivery agent.
Wirkmechanismus
The mechanism of action of N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s naphthyl groups allow it to intercalate into DNA, potentially disrupting replication and transcription processes. This interaction with DNA is one of the reasons for its potential anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Similar structure but lacks the phthalamide core.
N-1-naphthylphthalamic acid: Contains a naphthyl group and a phthalamic acid moiety
Uniqueness
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is unique due to its dual naphthyl groups and phthalamide core, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a fluorescent probe make it valuable in various research applications .
Eigenschaften
CAS-Nummer |
304657-09-8 |
|---|---|
Molekularformel |
C32H28N2O2 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
1-N,2-N-bis(1-naphthalen-1-ylethyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C32H28N2O2/c1-21(25-19-9-13-23-11-3-5-15-27(23)25)33-31(35)29-17-7-8-18-30(29)32(36)34-22(2)26-20-10-14-24-12-4-6-16-28(24)26/h3-22H,1-2H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
ZMWFESMAERVXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)NC(C)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12048642.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)

![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)
![1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12048678.png)
![Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12048679.png)
![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B12048687.png)







